molecular formula C15H21FN2O B10964531 2-(2-Fluorophenyl)-1-(4-propylpiperazin-1-yl)ethanone

2-(2-Fluorophenyl)-1-(4-propylpiperazin-1-yl)ethanone

Cat. No.: B10964531
M. Wt: 264.34 g/mol
InChI Key: GSKZNLCGFAKVRA-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is a chemical compound that features a fluorophenyl group and a propylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-fluoroacetophenone with 4-propylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-CHLOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE
  • 2-(2-BROMOPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE
  • 2-(2-METHOXYPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE

Uniqueness

2-(2-FLUOROPHENYL)-1-(4-PROPYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall properties compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

2-(2-fluorophenyl)-1-(4-propylpiperazin-1-yl)ethanone

InChI

InChI=1S/C15H21FN2O/c1-2-7-17-8-10-18(11-9-17)15(19)12-13-5-3-4-6-14(13)16/h3-6H,2,7-12H2,1H3

InChI Key

GSKZNLCGFAKVRA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

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